An In-depth Technical Guide to 2-Carboethoxyimidazole: Structure, Properties, and Applications in Drug Development
An In-depth Technical Guide to 2-Carboethoxyimidazole: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Carboethoxyimidazole, also known as ethyl 1H-imidazole-2-carboxylate, is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry. Its unique structure, featuring an imidazole ring functionalized with an ethyl ester group, makes it a valuable intermediate in the synthesis of a variety of pharmacologically active molecules.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2-carboethoxyimidazole, with a particular focus on its role in the development of novel therapeutics.
Chemical Structure and Properties
The chemical structure of 2-Carboethoxyimidazole consists of a five-membered imidazole ring with a carboethoxy group (-COOCH₂CH₃) attached at the 2-position.
Chemical Structure:
Caption: Chemical structure of 2-Carboethoxyimidazole.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Carboethoxyimidazole is presented in the table below. This data is crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O₂ | [2] |
| Molecular Weight | 140.14 g/mol | [2] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 48-51 °C | |
| Boiling Point | 48-51 °C at 0.3 mmHg | |
| Solubility | Slightly soluble in DMSO and Methanol | |
| CAS Number | 33543-78-1 | [2] |
Spectral Data
Spectroscopic data is essential for the identification and characterization of 2-Carboethoxyimidazole.
| Technique | Key Features | Reference |
| ¹H NMR | Signals corresponding to the imidazole ring protons and the ethyl group protons. | [1] |
| ¹³C NMR | Resonances for the imidazole ring carbons and the carbonyl and ethyl carbons of the ester group. | |
| IR Spectroscopy | Characteristic absorption bands for N-H, C=O (ester), and C-N stretching vibrations. | |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. | [3] |
Synthesis and Experimental Protocols
The synthesis of 2-Carboethoxyimidazole can be achieved through various routes. A common method involves the carboxylation of imidazole followed by esterification.
Caption: Synthetic workflow for 2-Carboethoxyimidazole.
Detailed Experimental Protocol for Synthesis
This protocol describes a general procedure for the synthesis of ethyl 1H-imidazole-2-carboxylate.
Materials:
-
1H-imidazole
-
Potassium tert-butoxide (t-BuOK)
-
Caesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Carbon dioxide (CO₂)
-
Ethyl iodide
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Isopropyl ether
Procedure:
-
To a 10 mL sealed Schlenk tube ventilated with CO₂, add the imidazole substrate (0.50 mmol), t-BuOK (0.60 mmol), Cs₂CO₃ (0.60 mmol), and DMF (3.0 mL).
-
Stir the mixture for 18 hours at 120 °C under a 0.10 MPa carbon dioxide atmosphere.
-
Cool the mixture to 50 °C and add ethyl iodide (3.0 equivalents).
-
Stir the reaction mixture at 50 °C for 2 hours.
-
After cooling to ambient temperature, extract the product with CH₂Cl₂ (5 x 5 mL).
-
Wash the combined organic phases with saturated NaCl aqueous solution (5 x 5 mL).
-
Dry the organic phase over Na₂SO₄, filter, and concentrate by distillation.
-
Purify the crude product by column chromatography.
-
Further purification can be achieved by recrystallization from isopropyl ether to yield ethyl 1H-imidazole-2-carboxylate.
Applications in Drug Development
2-Carboethoxyimidazole is a crucial building block in the synthesis of several classes of therapeutic agents, most notably PARP-1 inhibitors and AMPA receptor antagonists.[4]
PARP-1 Inhibitors
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA repair pathway.[5] Inhibitors of PARP-1 have emerged as a promising class of anticancer drugs, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[5] 2-Carboethoxyimidazole serves as a precursor for the synthesis of complex heterocyclic systems that form the core of many potent PARP-1 inhibitors.
Caption: Role of PARP-1 inhibitors in cancer therapy.
AMPA Receptor Antagonists
AMPA receptors are ionotropic glutamate receptors in the central nervous system that mediate fast synaptic transmission. Overstimulation of these receptors can lead to excitotoxicity and has been implicated in various neurological disorders, including epilepsy and neurodegenerative diseases.[6] 2-Carboethoxyimidazole is utilized in the synthesis of imidazoindenopyrazinone carboxylic acid derivatives, which act as AMPA receptor antagonists with anticonvulsant properties.[4]
Safety and Handling
2-Carboethoxyimidazole is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
2-Carboethoxyimidazole is a versatile and valuable synthetic intermediate in medicinal chemistry. Its unique chemical structure allows for its incorporation into a diverse range of complex molecules with significant biological activities. The continued exploration of its synthetic utility holds promise for the development of new and improved therapeutic agents for a variety of diseases, from cancer to neurological disorders. The detailed information provided in this guide serves as a valuable resource for researchers and scientists working in the field of drug discovery and development.
References
- 1. JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof - Google Patents [patents.google.com]
- 2. scialert.net [scialert.net]
- 3. ethyl 1H-imidazole-2-carboxylate | C6H8N2O2 | CID 549404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of anticonvulsive AMPA antagonists: 4-oxo-10-substituted-imidaz - PubMed [pubmed.ncbi.nlm.nih.gov]
